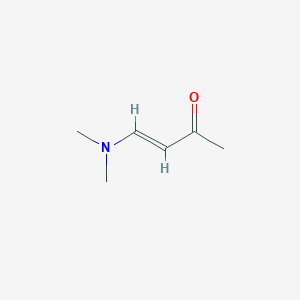

(E)-4-(dimethylamino)but-3-en-2-one

Description

Properties

IUPAC Name |

(E)-4-(dimethylamino)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPWSKIGAQZAJKS-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2802-08-6 | |

| Record name | trans-4-(Dimethylamino)-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Chemical Properties and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(dimethylamino)but-3-en-2-one is a versatile organic compound belonging to the class of enaminones. This class of molecules is characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. This arrangement of functional groups imparts unique reactivity, making enaminones valuable intermediates in organic synthesis. Their utility is particularly pronounced in the construction of diverse heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development. Enaminones are recognized as important pharmacophores and building blocks for compounds exhibiting a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound.

Chemical and Physical Properties

This compound is a pale-orange oil at room temperature. A summary of its key chemical and physical properties is presented in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-Dimethylamino-but-1-en-3-one, Dimethylaminovinyl methyl ketone | [4][5] |

| CAS Number | 1190-91-6 | [4] |

| Molecular Formula | C₆H₁₁NO | [4] |

| Molecular Weight | 113.16 g/mol | [4] |

| Physical State | Pale-orange oil | [6] |

| Boiling Point | 100-120 °C at 0.25 mmHg | [6] |

| XLogP3 | 0.3 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 20.3 Ų | [4] |

Table 2: Spectroscopic Data

| Spectroscopy | Data | Source |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.45 (d, 1H), 4.95 (d, 1H), 2.85 (s, 6H), 2.00 (s, 3H) | [7] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 194.5, 150.9, 93.8, 44.2, 37.1, 27.8 | [7] |

| Infrared (IR) | Characteristic peaks for C=O (conjugated ketone), C=C (alkene), and C-N stretching. | [8] |

| Mass Spectrometry (MS) | Molecular Ion [M]⁺ at m/z 113. Common fragments from loss of methyl or acetyl groups. | [4][9] |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in Organic Syntheses.[6] The procedure involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine.

Materials:

-

Acetylacetaldehyde dimethyl acetal

-

2.0 M solution of dimethylamine in methanol

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer

-

Rotary evaporator

-

Bulb-to-bulb distillation apparatus

Procedure:

-

A 250-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with freshly distilled acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol).

-

A 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) is added in one portion to the flask.

-

The resulting yellow solution is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting oil is purified by bulb-to-bulb distillation (0.25 mmHg, oven temperature 100-120°C) to yield this compound as a pale-orange oil (15.3 g, 90% yield).

Visualizations

Experimental Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Reactivity and Synthetic Utility of this compound

The enaminone moiety in this compound provides multiple reactive sites, allowing it to act as a versatile precursor for the synthesis of various heterocyclic compounds. The dimethylamino group can act as a leaving group in the presence of suitable nucleophiles, and the enone system is susceptible to cycloaddition and other reactions.

Caption: Synthetic utility of this compound.

Biological and Medicinal Significance

While specific signaling pathways for this compound are not extensively documented, the broader class of enaminones is of significant interest in drug discovery.[1] The enaminone scaffold is a key structural motif in a variety of biologically active molecules.

Enaminones serve as crucial intermediates in the synthesis of compounds with demonstrated:

-

Anticancer Activity: They are precursors to various heterocyclic systems, such as pyrazoles and pyridines, which have been shown to exhibit cytotoxic effects against cancer cell lines.[2][10]

-

Anticonvulsant Properties: Certain enaminone derivatives have shown potent anticonvulsant activity in preclinical models.[3][11]

-

Anti-inflammatory Effects: The enaminone core is present in molecules that can modulate inflammatory pathways.[12]

-

Antimicrobial Activity: Enaminone-derived heterocycles have been investigated for their antibacterial and antifungal properties.[1]

The utility of this compound in drug development lies in its ability to serve as a versatile starting material for the efficient construction of libraries of complex molecules for biological screening.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Hazards:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and eye irritation.

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis and the presence of multiple reactive sites within its enaminone scaffold make it an important building block for the synthesis of a wide array of heterocyclic compounds. The demonstrated biological activities of many enaminone derivatives underscore the potential of this compound as a starting point for the development of new therapeutic agents. For researchers and professionals in drug development, this compound offers a gateway to novel molecular architectures with diverse pharmacological potential.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS [matrix-fine-chemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure activity relationship studies of anti-inflammatory TMMC derivatives: 4-dimethylamino group on the B ring responsible for lowering the potency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one (CAS: 1190-91-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(dimethylamino)but-3-en-2-one, with CAS number 1190-91-6, is a versatile enaminone that serves as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its reactivity and potential applications, particularly in the construction of heterocyclic scaffolds of medicinal interest. While direct applications in drug development are not extensively documented, the enaminone moiety is a key pharmacophore in various biologically active molecules. This guide consolidates available data to serve as a foundational resource for researchers utilizing this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound is a pale-orange oil at room temperature. Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1190-91-6 | [1] |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| Appearance | Pale-orange oil | |

| Boiling Point | 101-102 °C at 5 mmHg | |

| Density | 0.973 g/cm³ | |

| Purity | Typically ≥95% | [2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference(s) |

| XLogP3 | 0.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 113.084063974 Da | [1] |

| Topological Polar Surface Area | 20.3 Ų | [1] |

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.10 | s | 3H | -C(O)CH₃ |

| ~2.90 | s | 6H | -N(CH₃)₂ |

| ~5.05 | d | 1H | =CH-C(O)- |

| ~7.47 | d | 1H | =CH-N< |

Note: The coupling constant (J) for the vinyl protons is expected to be in the range of 12-18 Hz, characteristic of a trans-configuration.

Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~28.0 | -C(O)CH₃ |

| ~37.0 (broad) | -N(CH₃)₂ |

| ~96.6 | =CH-C(O)- |

| ~152.6 | =CH-N< |

| ~195.2 | C=O |

Table 5: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~2970 | C-H stretch (aliphatic) |

| ~1640 | C=O stretch (conjugated ketone) |

| ~1580 | C=C stretch (conjugated) |

| ~1170 | C-N stretch |

Mass Spectrometry Fragmentation

In mass spectrometry, this compound is expected to show a molecular ion peak (M⁺) at m/z = 113. Key fragmentation patterns would likely involve:

-

α-cleavage: Loss of a methyl radical from the dimethylamino group.

-

McLafferty-type rearrangements: If applicable, though less common for this specific structure.

-

Cleavage of the butenone backbone.

Synthesis

A common and efficient method for the synthesis of this compound is the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine.

Experimental Protocol: Synthesis from Acetylacetaldehyde Dimethyl Acetal

Materials:

-

Acetylacetaldehyde dimethyl acetal

-

2.0 M solution of dimethylamine in methanol

-

Round-bottomed flask (250 mL)

-

Magnetic stirring bar

-

Rotary evaporator

-

Bulb-to-bulb distillation apparatus

Procedure:

-

Reaction Setup: A 250-mL, round-bottomed flask equipped with a magnetic stirring bar is charged with acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol), which should be freshly distilled prior to use.

-

Addition of Amine: A 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) is added to the flask in one portion.

-

Reaction: The resulting yellow solution is stirred at room temperature for 4 hours.

-

Work-up: The reaction mixture is concentrated on a rotary evaporator to remove methanol and excess dimethylamine.

-

Purification: The resulting oil is purified by bulb-to-bulb distillation (0.25 mm, oven temperature 100-120°C) to yield the desired product as a pale-orange oil (yields of up to 90% have been reported).

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

Enaminones, such as this compound, are highly versatile intermediates in organic synthesis. Their unique electronic structure, characterized by a conjugated system of an amino group and a carbonyl group, imparts both nucleophilic and electrophilic character at different positions within the molecule. This dual reactivity makes them valuable precursors for a wide range of chemical transformations.

The primary application of enaminones in a research and drug development context is in the synthesis of heterocyclic compounds.[3] Many biologically active molecules, including a significant number of pharmaceuticals, are based on heterocyclic scaffolds. Enaminones can be used to construct a variety of heterocycles, such as:

-

Pyridines and Pyrimidines: Through reactions with various dinucleophiles.

-

Pyrazoles and Isoxazoles: By reacting with hydrazine derivatives and hydroxylamine, respectively.[4]

-

Pyrroles: Via reactions with α-haloketones.

While specific, direct applications of this compound in drug development are not widely reported, the broader class of enaminones has been investigated for various therapeutic activities, including:

Therefore, this compound serves as a valuable starting material for the synthesis of novel heterocyclic compounds that can be screened for a wide range of biological activities.

Caption: Reactivity of this compound in heterocyclic synthesis.

Conclusion

This compound is a readily accessible and highly reactive enaminone that holds significant potential as a synthetic intermediate. Its value lies in its ability to serve as a precursor to a diverse array of heterocyclic compounds, a class of molecules with profound importance in medicinal chemistry. While this specific compound may not be a direct therapeutic agent, its role as a versatile building block for the discovery of new biologically active entities is well-established. This guide provides the essential technical information for researchers to effectively utilize this compound in their synthetic and drug discovery programs.

References

- 1. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS#:1190-91-6 | Chemsrc [chemsrc.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. rsc.org [rsc.org]

(E)-4-(dimethylamino)but-3-en-2-one molecular weight and formula

An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with a representative synthetic protocol and a general analytical workflow. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Properties and Data

This compound is a chemical compound with the IUPAC name 4-(dimethylamino)but-3-en-2-one.[1][2] It is also known by other synonyms such as 1-dimethylamino-but-1-en-3-one.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁NO | [1][2][3] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Alternate Molecular Weight | 113.1576 g/mol | [3] |

| InChI | InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3 | [1] |

| InChIKey | QPWSKIGAQZAJKS-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(=O)C=CN(C)C | [1][2] |

| CAS Number | 2802-08-6, 1190-91-6 | [1][3] |

Experimental Protocols

Representative Synthesis of Enaminones

The synthesis of enaminones like this compound can be achieved through the condensation of a ketone with a dimethylformamide acetal. The following is a general procedure adapted from the synthesis of similar compounds.[4][5]

Materials:

-

Acetone (or a relevant ketone precursor)

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous solvent (e.g., xylene or toluene)

-

Round bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Recrystallization solvent (e.g., ether or petroleum ether)

Procedure:

-

A mixture of the starting ketone and N,N-dimethylformamide dimethyl acetal in an appropriate solvent is placed in a round bottom flask.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by observing the distillation of the alcohol byproduct.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which may be an oil or a solid.

-

The crude product is then purified. This can be achieved by recrystallization from a suitable solvent. The crystals are collected by filtration, washed with a cold solvent, and dried.

Analytical Workflow

The purity and identity of the synthesized this compound can be determined using various analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for analyzing such compounds.[6][7]

References

- 1. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS [matrix-fine-chemicals.com]

- 3. This compound [allbiopharm.com]

- 4. prepchem.com [prepchem.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Structure, Stereochemistry, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(dimethylamino)but-3-en-2-one is a versatile organic compound characterized by its enaminone functional group. This technical guide provides a comprehensive overview of its structure, stereochemistry, and synthesis. Detailed experimental protocols for its preparation and characterization, including spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR), are presented. The guide also explores alternative synthetic strategies for enaminones, offering valuable insights for researchers in organic synthesis and drug development.

Structure and Stereochemistry

This compound, with the chemical formula C₆H₁₁NO, possesses a molecular weight of 113.16 g/mol .[1] The structure features a ketone, a carbon-carbon double bond, and a dimethylamino group, forming a conjugated enaminone system.

The stereochemistry of the double bond is designated as (E) (entgegen), indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the acetyl group (C(O)CH₃) and the dimethylamino group (N(CH₃)₂) are on opposite sides of the C=C bond. This configuration is crucial for its reactivity and intermolecular interactions.

Molecular Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| IUPAC Name | This compound | |

| CAS Number | 1190-91-6 | [1] |

| Appearance | Pale-orange oil | |

| Boiling Point | 131-133 °C |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.47 | d | 1H | =CH-N |

| 5.05 | d | 1H | -CO-CH= |

| 2.99 | br s | 3H | -N(CH₃)₂ |

| 2.88 | br s | 3H | -N(CH₃)₂ |

| 2.10 | s | 3H | -CO-CH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum shows distinct peaks for each carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 195.2 | C=O |

| 152.6 | =CH-N |

| 96.6 | -CO-CH= |

| 44.5 | -N(CH₃)₂ |

| 36.9 | -N(CH₃)₂ |

| 28.0 | -CO-CH₃ |

Mass Spectrometry

The mass spectrum provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 113 | Molecular ion (M⁺) |

| 98 | [M - CH₃]⁺ (Base Peak) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2950-2850 | C-H stretch | Aliphatic |

| ~1640 | C=O stretch | Conjugated Ketone |

| ~1600 | C=C stretch | Alkene |

| ~1250-1020 | C-N stretch | Amine |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine.

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

-

Acetylacetaldehyde dimethyl acetal

-

2.0 M solution of dimethylamine in methanol

-

Magnetic stirrer and stir bar

-

Round-bottomed flask (250 mL)

-

Rotary evaporator

-

Bulb-to-bulb distillation apparatus

Procedure:

-

To a 250-mL round-bottomed flask equipped with a magnetic stirring bar, add acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol), freshly distilled.

-

Add a 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) in one portion.

-

Stir the resulting yellow solution at room temperature for 4 hours.

-

Concentrate the reaction mixture on a rotary evaporator.

-

Purify the resulting oil by bulb-to-bulb distillation (0.25 mm, oven temperature 100-120°C) to yield the product as a pale-orange oil.

Experimental Workflow

Caption: Experimental workflow for the synthesis.

Alternative Synthetic Routes for Enaminones

The synthesis of β-enaminones is a fundamental transformation in organic chemistry. A common alternative to the method described above is the direct condensation of β-dicarbonyl compounds with primary or secondary amines. This approach can often be facilitated by a catalyst and may be performed under solvent-free conditions.

General Reaction Scheme

Caption: General synthesis of β-enaminones.

This method offers a high degree of modularity, allowing for the synthesis of a wide variety of enaminone derivatives by varying the β-dicarbonyl compound and the amine. Common catalysts for this reaction include Lewis acids and solid acid catalysts. The use of solvent-free conditions aligns with the principles of green chemistry.

Conclusion

This compound is a valuable building block in organic synthesis. This guide has provided a detailed overview of its structure, stereochemistry, and methods of preparation, supported by comprehensive spectroscopic data. The presented experimental protocols and discussion of alternative synthetic routes offer a solid foundation for its utilization in research and development, particularly in the fields of medicinal chemistry and materials science where enaminones are important intermediates.

References

- 1. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to (E)-4-(Dimethylamino)but-3-en-2-one: A Versatile Building Block in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (E)-4-(dimethylamino)but-3-en-2-one, a key synthetic intermediate. The document details its chemical identity, physicochemical properties, and its application in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and a representative subsequent reaction are provided, along with visualizations of the chemical processes.

Chemical Identity and Synonyms

This compound is a versatile enaminone that serves as a valuable precursor in various chemical syntheses. Its structure features a conjugated system with both a ketone and a tertiary amine, making it a reactive and useful building block.

| Identifier Type | Value |

| IUPAC Name | (3E)-4-(Dimethylamino)but-3-en-2-one |

| Synonyms | trans-4-(Dimethylamino)-3-buten-2-one, Dimethylaminovinyl methyl ketone |

| CAS Number | 2802-08-6, 1190-91-6 |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| InChI | InChI=1S/C6H11NO/c1-6(8)4-5-7(2)3/h4-5H,1-3H3/b5-4+ |

| Canonical SMILES | CC(=O)C=CN(C)C |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| Physical State | Liquid | [1] |

| Boiling Point | 101-102 °C at 5 mmHg | [1] |

| Density | 0.973 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.557 | [1] |

| Storage Temperature | 2-8°C | [1] |

Experimental Protocols

This compound is a valuable intermediate, particularly in the synthesis of heterocyclic compounds such as pyrimidines.[2] The following protocols provide detailed procedures for its synthesis and a subsequent cyclocondensation reaction.

Synthesis of this compound

This protocol describes the synthesis of this compound from the reaction of acetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The procedure is adapted from the synthesis of a structurally similar compound.[3]

Materials:

-

Acetone

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser and distillation head

-

Heating mantle or oil bath

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a distillation head, combine acetone (1.0 equivalent) and N,N-dimethylformamide dimethyl acetal (1.1 equivalents) in anhydrous toluene.

-

Heat the mixture to reflux. Methanol, a byproduct of the reaction, will begin to distill off.

-

Continue the reaction for 6-8 hours, monitoring the distillation of methanol to gauge the reaction's progress.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The crude product, a dark oil, can be purified by vacuum distillation to yield this compound as a yellow liquid.

Synthesis of 2-Amino-4-methylpyrimidine

This protocol details the cyclocondensation of this compound with guanidine to form 2-amino-4-methylpyrimidine, a key heterocyclic scaffold. The procedure is based on established methods for pyrimidine synthesis from 1,3-dicarbonyl precursors or their equivalents and guanidine salts.[4][5]

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Absolute ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol with stirring.

-

To this solution, add guanidine hydrochloride (1.0 equivalent) and stir until it dissolves.

-

Add this compound (1.0 equivalent) dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude 2-amino-4-methylpyrimidine can be further purified by recrystallization from a suitable solvent like ethanol or water.

Chemical Pathways and Workflows

The following diagrams illustrate the synthetic pathway to this compound and its subsequent conversion to a pyrimidine derivative, as well as a proposed reaction mechanism.

Caption: Experimental workflow for the synthesis of this compound and its subsequent conversion to 2-amino-4-methylpyrimidine.

Caption: Proposed reaction mechanism for the formation of 2-amino-4-methylpyrimidine from this compound and guanidine.

References

An In-depth Technical Guide to the Spectral Data of (E)-4-(dimethylamino)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the enaminone compound, (E)-4-(dimethylamino)but-3-en-2-one. Enaminones are valuable building blocks in organic synthesis due to their versatile reactivity, serving as precursors to a wide array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of their spectral characteristics is fundamental for structure elucidation, reaction monitoring, and quality control.

This document presents a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.53 | d | 1H | 12.8 | H-4 |

| 5.06 | d | 1H | 12.8 | H-3 |

| 2.89 | s | 6H | N(CH₃)₂ | |

| 2.08 | s | 3H | H-1 |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 195.4 | C-2 (C=O) |

| 152.9 | C-4 |

| 95.8 | C-3 |

| 44.2 | N(CH₃)₂ |

| 27.8 | C-1 |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1640 | Strong | C=O stretch (conjugated ketone) |

| ~1580 | Strong | C=C stretch (conjugated alkene) |

| ~1400-1450 | Medium | C-H bend (methyl) |

| ~1100-1200 | Medium | C-N stretch |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 113 | 100 | [M]⁺ (Molecular Ion) |

| 98 | ~50 | [M - CH₃]⁺ |

| 70 | ~70 | [M - COCH₃]⁺ |

| 43 | ~40 | [CH₃CO]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrument Parameters (¹H NMR): The spectrometer is tuned and shimmed for the proton channel. A standard single-pulse experiment is performed with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.

-

Instrument Parameters (¹³C NMR): The spectrometer is tuned and shimmed for the carbon channel. A proton-decoupled experiment is performed to simplify the spectrum to singlets for each unique carbon. A spectral width of approximately 220 ppm is used, with a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: A small amount of the neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a drop of the sample is placed directly onto the ATR crystal.

-

Instrument Parameters: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of volatile organic compounds.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC) for separation and purification.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

Safety and handling of (E)-4-(dimethylamino)but-3-en-2-one

An In-depth Technical Guide to the Safety and Handling of (E)-4-(dimethylamino)but-3-en-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical intermediate used in various synthetic applications. Adherence to these guidelines is critical to ensure personnel safety and maintain laboratory integrity.

Compound Identification and Properties

This compound is an organic compound with the CAS number 1190-91-6.[1][2][3] It is essential to be familiar with its physical and chemical properties to handle it safely.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(dimethylamino)but-3-en-2-one | [1][3] |

| CAS Number | 1190-91-6 | [1][2][3] |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| Physical State | Liquid | [3] |

| Boiling Point | 131 to 133°C | [3] |

| Relative Density | 0.9734 | [3] |

Hazard Identification and Classification

This chemical is classified as hazardous.[4] The following GHS classification is based on available safety data sheets for the compound and its close structural analogs.

GHS Hazard Summary

| Category | Information |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.[4][5] H319: Causes serious eye irritation.[4][5] H335: May cause respiratory irritation.[5] |

| Precautionary Statements | Prevention: P261, P264, P280[5][6][7] Response: P304+P340, P305+P351+P338, P332+P313[4][6][8] Storage: P403+P233, P405[6][7] Disposal: P501[6][8] |

Safe Handling and Experimental Workflow

Proper handling procedures are paramount to minimize exposure risk. This involves a systematic workflow from preparation to disposal.

General Handling Precautions

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[4]

-

Avoid Inhalation: Do not breathe mists or vapors.[4]

-

Ignition Sources: Keep away from heat and sources of ignition.[8]

-

Hygiene: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[4][8]

Recommended Storage

Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed and store locked up.[4][7]

Safe Handling Workflow Diagram

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: Logical workflow for handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this substance.

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin exposure.[8]

-

Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid and Emergency Response

In case of accidental exposure, follow these first aid measures immediately.

-

Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing immediately.[8] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, get medical advice.[8]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If the person feels unwell, call a poison center or doctor.[4]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[8][9] Seek immediate medical attention.

Emergency Response Protocol Diagram

This diagram illustrates the decision-making process for responding to an exposure event.

Caption: First aid response protocol for different exposure routes.

Fire Fighting and Disposal

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Fire Fighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[4]

-

Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations.[4] Do not let the chemical enter drains.[6]

References

- 1. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS#:1190-91-6 | Chemsrc [chemsrc.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. (E)-4-Dimethylamino-1,1-dimethoxybut-3-en-2-one | 187242-85-9 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The Versatility of Enaminones: A Technical Guide to their Reactivity in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Enaminones are a class of versatile organic compounds characterized by a conjugated system containing an amino group and a carbonyl group linked by a carbon-carbon double bond. This unique structural motif bestows upon them a rich and varied reactivity, making them invaluable building blocks in modern organic synthesis. Their ability to act as both nucleophiles and electrophiles, coupled with their straightforward preparation, has led to their widespread use in the construction of a diverse array of acyclic, carbocyclic, and heterocyclic structures, including many with significant biological and pharmaceutical properties. This technical guide provides an in-depth exploration of the core reactivity of enaminones, supported by quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Reactivity and Ambident Nature

The reactivity of enaminones is governed by the electronic interplay between the electron-donating amino group and the electron-withdrawing carbonyl group, transmitted through the π-system of the double bond. This conjugation results in a polarized molecule with multiple reactive sites, exhibiting ambident nucleophilic and electrophilic character.

Nucleophilic Sites:

-

Nitrogen Atom: The lone pair of electrons on the nitrogen atom can participate in nucleophilic attack.

-

α-Carbon (C2): The carbon atom adjacent to the carbonyl group is nucleophilic, akin to an enolate.

Electrophilic Sites:

-

Carbonyl Carbon (C1): The carbonyl carbon is susceptible to nucleophilic attack.

-

β-Carbon (C3): The carbon atom β to the carbonyl group is electrophilic and can undergo conjugate addition.

This dual reactivity allows for a wide range of transformations, including alkylation, acylation, Michael additions, and cycloaddition reactions, making enaminones highly valuable precursors for complex molecular architectures.

Data Presentation: Synthesis of Heterocyclic Compounds from Enaminones

The following tables summarize the synthesis of various heterocyclic compounds from enaminones, highlighting the reaction conditions and yields.

Table 1: Synthesis of Substituted Pyridines

| Enaminone Reactant | Co-reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-(Dimethylamino)-1-(phenyl)prop-2-en-1-one | Malononitrile | Piperidine | Ethanol | Reflux | 6 | 85 | [1] |

| 3-(Dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one | 6-amino-2-thiouracil | Chitosan | Ethanol | Reflux | 4 | 78 | [2] |

| N-Arylpyrazole-containing enaminone | 2,4-Pentanedione | Ammonium acetate | Acetic acid | Reflux | 5 | 75-85 | [2] |

| N-Arylpyrazole-containing enaminone | Ethyl acetoacetate | Ammonium acetate | Acetic acid | Reflux | 5 | 72-82 | [2] |

Table 2: Synthesis of Substituted Pyrazoles

| Enaminone Reactant | Co-reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Hydrazine hydrate | - | Ethanol | Reflux | 3 | 90 | [1] |

| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Phenylhydrazine | - | Ethanol | Reflux | 4 | 85 | [1] |

| N-Arylpyrazole-containing enaminone | Hydrazine hydrate | - | Ethanol | Reflux | 4 | 80-90 | [2] |

| 3-(Dimethylamino)-1-(naphthalen-1-yl)prop-2-en-1-one | Hydrazonoyl halides | Chitosan | Ethanol | MW (150W) | 0.25 | 88-95 | [2] |

Table 3: Synthesis of Substituted Quinolines

| Enaminone Reactant | Co-reactant | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclic/Acyclic Enaminones | 2-Iodobenzaldehydes | CuI, L-proline, K2CO3 | DMSO | 100 | 12 | 60-85 | [3] |

| Enaminones | Anthranils | Ru(p-cymene)Cl2]2, AgSbF6 | 1,2-dichloroethane | 80 | 12 | 70-95 | [4] |

| Enaminones | Isatin | KOH or NaOH (aq) | Water | Reflux | 2-4 | 75-90 | [5] |

Key Reaction Types and Experimental Protocols

Synthesis of Pyridines

Enaminones are excellent precursors for the synthesis of substituted pyridines, often through reactions with active methylene compounds.

Experimental Protocol: Synthesis of 6-methyl-2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile [1]

A mixture of 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.89 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in absolute ethanol (30 mL) containing a catalytic amount of piperidine (0.5 mL) is refluxed for 6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to afford the pure pyridine derivative.

Synthesis of Pyrazoles

The reaction of enaminones with hydrazine and its derivatives provides a straightforward route to substituted pyrazoles.

Experimental Protocol: Synthesis of 3-phenyl-1H-pyrazole [1]

To a solution of 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.89 g, 10 mmol) in absolute ethanol (25 mL), hydrazine hydrate (0.5 mL, 10 mmol) is added. The reaction mixture is refluxed for 3 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to give the desired pyrazole.

Michael Addition

The nucleophilic α-carbon of enaminones can participate in Michael addition reactions with α,β-unsaturated compounds.

Experimental Protocol: Michael Addition of an Enaminone to Methyl Vinyl Ketone

To a solution of 3-(pyrrolidin-1-yl)cyclohex-2-en-1-one (1.65 g, 10 mmol) in dry THF (50 mL) at 0 °C is added methyl vinyl ketone (0.77 mL, 11 mmol). The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in a mixture of acetic acid (10 mL) and water (5 mL) and heated at 60 °C for 1 hour to hydrolyze the intermediate iminium salt. After cooling, the mixture is extracted with ethyl acetate, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 1,5-dicarbonyl compound.

N-Alkylation and C-Alkylation

Enaminones can undergo alkylation at either the nitrogen or the α-carbon, and the regioselectivity can often be controlled by the reaction conditions.

Experimental Protocol: N-Alkylation of an Enaminone

A mixture of 3-amino-1-phenylprop-2-en-1-one (1.61 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and methyl iodide (0.75 mL, 12 mmol) in acetone (50 mL) is stirred at room temperature for 12 hours. The inorganic salts are removed by filtration, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to afford the N-methylated enaminone.

Experimental Protocol: C-Alkylation of an Enaminone

To a solution of 3-(dimethylamino)-1-phenylprop-2-en-1-one (1.89 g, 10 mmol) in dry THF (50 mL) at -78 °C under a nitrogen atmosphere is added n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol). The mixture is stirred for 30 minutes, followed by the addition of methyl iodide (0.69 mL, 11 mmol). The reaction is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated. The product is purified by column chromatography.

Visualization of Reaction Pathways

The following diagrams, generated using Graphviz, illustrate key reaction mechanisms involving enaminones.

Caption: Reaction pathways for the synthesis of pyridine and pyrazole derivatives from enaminones.

Caption: General workflow for the Michael addition reaction involving an enaminone.

Caption: Factors influencing the regioselectivity of enaminone alkylation.

Conclusion

Enaminones represent a powerful and versatile class of synthetic intermediates. Their ambident electronic nature allows for a diverse range of chemical transformations, providing access to a wide variety of important molecular scaffolds. The ability to fine-tune their reactivity through careful selection of reaction partners and conditions underscores their importance in modern organic synthesis. For researchers in drug discovery and development, the utility of enaminones in constructing complex heterocyclic systems, many of which form the core of pharmacologically active molecules, makes them an indispensable tool in the quest for new therapeutic agents. Further exploration of the reactivity of novel enaminone structures will undoubtedly continue to yield innovative synthetic methodologies and contribute to the advancement of chemical and pharmaceutical sciences.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of quinolines via copper-catalyzed domino reactions of enaminones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(dimethylamino)but-3-en-2-one, a prominent member of the enaminone class of compounds, stands as a versatile and highly valuable building block in modern organic synthesis. Characterized by its unique push-pull electronic structure, this compound exhibits a rich and diverse reactivity, enabling the construction of a wide array of complex molecular architectures, particularly heterocyclic systems of significant medicinal and industrial interest. This technical guide provides a comprehensive overview of the discovery and history of enaminones, detailed synthetic protocols for this compound, a thorough compilation of its physicochemical and spectroscopic data, and an exploration of its applications in synthetic chemistry.

Discovery and History

The chemistry of enaminones, compounds featuring the N-C=C-C=O conjugated system, has a rich history rooted in the broader exploration of β-dicarbonyl compounds. The most fundamental and widely utilized method for synthesizing enaminones is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with ammonia or a primary or secondary amine.[1] This general reaction has been a cornerstone of organic chemistry for many decades, providing straightforward access to these valuable intermediates.

While pinpointing the exact first synthesis of this compound is challenging within the historical literature, its preparation falls under this classic and well-established synthetic paradigm. The compound is a vinylogous amide, a concept that describes the transmission of electronic effects through a conjugated system. This property is responsible for the unique reactivity of enaminones, which possess both nucleophilic (at the α-carbon and nitrogen) and electrophilic (at the carbonyl carbon and β-carbon) sites.[2]

Over the years, the synthetic utility of enaminones has been extensively explored and documented, with major reviews, such as the one by J. V. Greenhill in 1977, codifying their chemical and physical properties and highlighting their potential in synthesis.[1][3] this compound has emerged as a particularly useful and commercially available reagent due to its simple structure and high reactivity, making it a staple in the synthesis of diverse heterocyclic compounds.

Physicochemical and Spectroscopic Data

The properties of this compound are well-characterized, providing a solid foundation for its use in synthesis. Key data is summarized in the tables below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1190-91-6 | [4][5][6] |

| Molecular Formula | C₆H₁₁NO | [6] |

| Molecular Weight | 113.16 g/mol | [6] |

| Physical State | Liquid | [5] |

| Boiling Point | 131-133 °C | [5] |

| Relative Density | 0.9734 | [5] |

| Purity (Typical) | ≥95% | [5] |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 2.10 (s, 3H), 2.88 (br s, 3H), 2.99 (br s, 3H), 5.05 (d, 1H, J = 12.8 Hz), 7.47 (d, 1H, J = 12.8 Hz) |

| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 28.0, 36.9, 44.5, 96.6, 152.6, 195.2 |

| Infrared (IR) (neat) | ν (cm⁻¹): 1660, 1575, 1436, 1356, 1258, 1112, 962 |

| Mass Spectrum (EI) | m/z: 113 (M⁺), 98 (base peak) |

Synthesis and Experimental Protocols

The synthesis of this compound is reliably achieved through the condensation of an acetylacetaldehyde precursor with dimethylamine. The following protocol is adapted from a well-established procedure.

Synthesis from Acetylacetaldehyde Dimethyl Acetal

This procedure involves the reaction of acetylacetaldehyde dimethyl acetal with a solution of dimethylamine in methanol. The acetal serves as a stable precursor to the reactive acetylacetaldehyde.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Materials:

-

Acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol)

-

2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol)

Procedure:

-

A 250-mL round-bottomed flask equipped with a magnetic stirring bar is charged with freshly distilled acetylacetaldehyde dimethyl acetal (19.8 g, 0.15 mol).

-

The 2.0 M solution of dimethylamine in methanol (85 mL, 0.17 mol) is added in one portion to the flask.

-

The resulting yellow solution is stirred at room temperature for 4 hours.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting oil is purified by bulb-to-bulb distillation (0.25 mm Hg, oven temperature 100-120°C) to yield the final product.

Expected Yield: 15.3 g (90%) of a pale-orange oil.

Reactivity and Applications in Synthesis

This compound is a classic example of a "push-pull" alkene, where the electron-donating dimethylamino group "pushes" electron density into the double bond, and the electron-withdrawing acetyl group "pulls" electron density away. This electronic profile makes it a versatile three-carbon synthon for the construction of various heterocyclic systems.

The dimethylamino group is an excellent leaving group upon protonation or in the presence of a suitable nucleophile, and the enaminone system can participate in a variety of cycloaddition and condensation reactions.

Role as a Versatile Building Block

The reactivity of this compound allows it to serve as a precursor to a multitude of heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.

Caption: Heterocyclic synthesis from this compound.

-

Pyrazoles: Reaction with hydrazine and its derivatives leads to the formation of pyrazole rings, a common motif in pharmaceuticals.

-

Pyrimidines: Condensation with guanidine or amidines provides access to pyrimidine scaffolds, the core of nucleobases and numerous drugs.

-

Pyridines: Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, can be employed to construct substituted pyridine rings.

-

Isoxazoles: Treatment with hydroxylamine can yield isoxazole derivatives.

Conclusion

This compound is a foundational reagent in organic chemistry, offering a simple, efficient, and versatile platform for the synthesis of complex molecules. Its well-defined synthesis, clear spectroscopic signature, and predictable reactivity make it an invaluable tool for researchers in both academic and industrial settings. The continued exploration of its reactivity will undoubtedly lead to novel synthetic methodologies and the discovery of new chemical entities with significant biological and material applications.

References

- 1. Enaminones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Enaminones - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS#:1190-91-6 | Chemsrc [chemsrc.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (E)-4-(dimethylamino)but-3-en-2-one: Potential Research Areas

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)but-3-en-2-one , a member of the enaminone class of compounds, represents a versatile and highly reactive scaffold for organic synthesis. Its conjugated system, featuring both nucleophilic and electrophilic centers, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. This guide explores potential research avenues for this compound, focusing on its synthetic utility and prospective biological applications in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2802-08-6 |

| Appearance | Yellow oil or crystalline solid |

| SMILES | CC(=O)C=CN(C)C |

Core Synthetic Applications: A Gateway to Heterocyclic Scaffolds

This compound serves as a key building block for the construction of various biologically relevant heterocyclic systems. Its dual reactivity allows for facile annulation reactions to produce substituted pyridines, pyrazoles, and other important pharmacophores.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its subsequent conversion to heterocyclic derivatives, based on established procedures for analogous enaminones.

1. Synthesis of this compound

This protocol describes a typical condensation reaction to form the enaminone.

-

Materials: Acetone, N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Xylene (anhydrous).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetone (1.0 equivalent) and a slight excess of DMF-DMA (1.1 equivalents) in anhydrous xylene.

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, a yellow oil, can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

2. Synthesis of Substituted Pyridines

This protocol outlines the cyclocondensation of the enaminone with an active methylene compound.

-

Materials: this compound, an active methylene compound (e.g., ethyl cyanoacetate), ammonium acetate, glacial acetic acid.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent), the active methylene compound (1.0 equivalent), and ammonium acetate (2.0 equivalents) in glacial acetic acid.

-

Heat the mixture to reflux for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Pour the mixture into ice-water and collect the precipitate by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyridine derivative.

-

3. Synthesis of Substituted Pyrazoles

This protocol describes the reaction of the enaminone with a hydrazine derivative.

-

Materials: this compound, hydrazine hydrate or a substituted hydrazine, ethanol or glacial acetic acid.

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.0 equivalent) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from an appropriate solvent to yield the desired pyrazole derivative.

-

Potential Research Areas in Drug Discovery and Development

The diverse biological activities reported for various enaminone derivatives suggest several promising research avenues for this compound and its related compounds.

Anticancer Activity

Numerous enaminone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Research in this area could focus on synthesizing a library of pyrazole and pyridine derivatives of this compound and evaluating their antiproliferative activities.

Quantitative Data for Related Enaminone Derivatives:

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| Pyrazole Derivative | HEPG2 (Liver) | 5.61 | [1] |

| Pyrazole Derivative | MCF-7 (Breast) | 0.863 (µ g/well ) | [2][3] |

| Pyrido[2,3-d]pyrimidine | HEPG2 (Liver) | IC₅₀ values comparable to 5-fluorouracil | [2][3] |

Potential Signaling Pathways to Investigate:

The anticancer activity of enaminones may be mediated through various signaling pathways crucial for cancer cell proliferation and survival.

Anti-inflammatory Activity

Enaminones have been investigated for their anti-inflammatory properties. A potential research direction is the synthesis and evaluation of derivatives of this compound for their ability to modulate inflammatory responses.

Potential Signaling Pathways to Investigate:

The anti-inflammatory effects of small molecules are often attributed to the inhibition of pro-inflammatory signaling cascades such as the NF-κB pathway.

Antimicrobial Activity

The synthesis of novel heterocyclic compounds from this compound for screening against various bacterial and fungal strains is a promising area of research. The structural diversity achievable from this precursor allows for the exploration of structure-activity relationships to identify potent antimicrobial agents.

Quantitative Data for Related Enaminone Derivatives:

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine Derivative | Staphylococcus aureus | >50 | [4] |

| Pyrimidine Derivative | Escherichia coli | >50 | [4] |

| Pyrazole Derivative | Staphylococcus aureus | Significant activity reported | [5] |

| Pyrazole Derivative | Pseudomonas aeruginosa | Significant activity reported | [5] |

Conclusion

This compound is a valuable and versatile starting material with significant potential in medicinal chemistry and drug discovery. Its utility as a precursor to a wide range of heterocyclic compounds opens up numerous avenues for the development of novel therapeutic agents. Further research into the synthesis of derivatives of this compound and comprehensive evaluation of their biological activities are warranted to fully exploit its potential in addressing various pathological conditions.

References

- 1. Mn(OAc)2-promoted [3+2] cyclization of enaminone with isocyanoacetate: Rapid access to pyrrole-2-carboxylic ester derivatives with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enaminones as building blocks for the synthesis of substituted pyrazoles with antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND REACTIVITY OF ENAMINONE OF NAPHTHO[B] 1,4-OXAZINE: ONE POT SYNTHESIS OF NOVEL ISOLATED AND HETEROCYCLE-FUSED DERIVATIVES WITH ANTIMICROBIAL AND ANTIFUNGAL ACTIVITIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of (E)-4-(dimethylamino)but-3-en-2-one from dimethylformamide-dimethylacetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of (E)-4-(dimethylamino)but-3-en-2-one, a versatile enaminone intermediate, from the reaction of acetone with N,N-dimethylformamide dimethyl acetal (DMF-DMA). Enaminones are valuable building blocks in organic synthesis, serving as precursors for a wide array of heterocyclic compounds and pharmaceuticals. This protocol outlines the reaction conditions, purification methods, and characterization of the title compound, supported by tabulated quantitative data and spectroscopic information.

Introduction

Enaminones, characterized by the N-C=C-C=O conjugated system, are highly reactive and versatile intermediates in organic synthesis. Their unique electronic properties, with nucleophilic character at the β-carbon and electrophilic character at the carbonyl carbon, allow for a diverse range of chemical transformations. The synthesis of enaminones is most commonly achieved through the condensation of an active methyl or methylene ketone with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1][2] This reaction provides a direct and efficient route to these valuable synthetic intermediates.

This compound is a particularly useful enaminone derived from acetone. Its applications include the synthesis of substituted pyridines, pyrimidines, and other heterocyclic systems of medicinal interest. This document provides a detailed protocol for its preparation, based on established methodologies for analogous enaminone syntheses.[3]

Reaction Scheme

The synthesis of this compound proceeds via the condensation of acetone with DMF-DMA, with the elimination of two molecules of methanol.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general and reliable procedure for the synthesis of enaminones from methyl ketones.[3]

Materials:

-

Acetone (Reagent Grade)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (≥95%)

-

Anhydrous Xylene

-

Petroleum Ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetone (10 mmol, 0.58 g, 0.73 mL) in anhydrous xylene (20 mL).

-

Addition of Reagent: To the stirred solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (11 mmol, 1.31 g, 1.47 mL).

-

Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components (xylene and excess reagents) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, typically an oil or a semi-solid, is triturated with cold petroleum ether (2 x 20 mL). The solid product is then collected by filtration, washed with cold petroleum ether, and dried under vacuum to afford this compound.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | [4][5] |

| Molecular Weight | 113.16 g/mol | [4][5] |

| Appearance | Clear, colorless to light orange oil | |

| Boiling Point | 101-102 °C at 5 mmHg | |

| ¹H NMR (CDCl₃, δ ppm) | ||

| H-4 (CH₃-C=O) | 2.10 (s, 3H) | |

| H-1 (N(CH₃)₂) | 2.88 (s, 6H) | |

| H-3 (-CH=) | 5.05 (d, J = 13.0 Hz, 1H) | |

| H-2 (=CH-N) | 7.55 (d, J = 13.0 Hz, 1H) | |

| ¹³C NMR (CDCl₃, δ ppm) | ||

| C-4 (CH₃-C=O) | 27.5 | |

| C-1 (N(CH₃)₂) | 37.0, 44.8 (broad) | |

| C-3 (-CH=) | 90.5 | |

| C-2 (=CH-N) | 153.0 | |

| C=O | 194.5 |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

N,N-dimethylformamide dimethyl acetal is flammable and an irritant. Handle in a well-ventilated fume hood.

-

Xylene is a flammable liquid and is harmful if inhaled or absorbed through the skin.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The protocol described provides an effective method for the synthesis of this compound from readily available starting materials. This enaminone is a valuable intermediate for the synthesis of a variety of heterocyclic compounds and can be prepared in a straightforward manner. The provided data and workflow are intended to guide researchers in the successful preparation and characterization of this compound for applications in drug discovery and organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-(Dimethylamino)but-3-en-2-one | C6H11NO | CID 566952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(DIMETHYLAMINO)BUT-3-EN-2-ONE | CAS [matrix-fine-chemicals.com]

Application Notes: (E)-4-(Dimethylamino)but-3-en-2-one as a Versatile Building Block in Heterocyclic Synthesis

Introduction

(E)-4-(Dimethylamino)but-3-en-2-one is a valuable and versatile enaminone that serves as a key intermediate in synthetic organic chemistry.[1] Its structure, featuring a conjugated system with both electrophilic and nucleophilic centers, makes it an excellent C4-synthon for the construction of a wide array of heterocyclic compounds.[2][3] Enaminones are crucial foundational units for synthesizing numerous bioactive heterocycles, including pyridines, pyrimidines, isoxazoles, and pyrroles, which are core scaffolds in many pharmaceutical agents.[1] This document provides detailed protocols and application notes for utilizing this compound in the synthesis of various heterocyclic systems, aimed at researchers in organic synthesis and drug development.

Synthesis of Substituted Pyridin-2(1H)-ones

The reaction of this compound with compounds containing an active methylene group, such as β-ketoesters or malononitrile, provides a straightforward route to highly substituted pyridin-2(1H)-one derivatives. This transformation typically proceeds via a Michael addition, followed by intramolecular cyclization and elimination of dimethylamine.

General Reaction Scheme: Pyridin-2(1H)-one Synthesis

Caption: General synthesis of Pyridin-2(1H)-ones.

Experimental Protocol: Synthesis of 4-acetyl-6-methyl-pyridin-2(1H)-one

This protocol is adapted from a general procedure for the synthesis of pyridinones from enaminones and acetylacetone.[4]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol, 1.27 g) and acetylacetone (10 mmol, 1.00 g, ~1.02 mL) in glacial acetic acid (20 mL).

-

Reagent Addition: Add ammonium acetate (15 mmol, 1.16 g) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 118°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure pyridinone derivative.

Data Summary: Pyridin-2(1H)-one Synthesis

| Active Methylene Compound | Reagent | Solvent | Conditions | Yield (%) | Reference |

| Acetylacetone | NH₄OAc | Acetic Acid | Reflux, 6 h | ~70% | [4] |

| Ethyl Acetoacetate | NH₄OAc | Acetic Acid | Reflux, 5 h | 65-75% | General |

| Malononitrile | Piperidine | Ethanol | Reflux, 8 h | 70-80% | General |

Synthesis of Substituted Pyrimidines

This compound serves as a 1,3-dielectrophilic synthon that can react with N-C-N fragments like urea, thiourea, or guanidine to form the pyrimidine core. This reaction is a variation of the well-established methods for pyrimidine synthesis.[5][6]

Workflow for Pyrimidine Synthesis

Caption: Experimental workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of a Tetrahydropyrimidine Derivative

This protocol is based on a Biginelli-like condensation reaction involving an enaminone.[2]

-

Reaction Setup: Combine this compound (10 mmol, 1.27 g), benzaldehyde (10 mmol, 1.06 g), and urea (12 mmol, 0.72 g) in a 50 mL round-bottom flask.

-

Solvent/Catalyst: Add glacial acetic acid (15 mL) to the flask.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux for 8 hours.

-

Work-up: Allow the reaction to cool to ambient temperature, then pour the mixture into 50 mL of ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol.

-

Purification: Purify the crude product by recrystallization from ethanol to obtain the desired tetrahydropyrimidine.

Data Summary: Pyrimidine Synthesis

| N-C-N Reagent | Aldehyde | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Urea | Benzaldehyde | Acetic Acid | Acetic Acid | Reflux, 8 h | Moderate | [2] |

| Thiourea | 4-Chlorobenzaldehyde | HCl (cat.) | Ethanol | Reflux, 10 h | 60-70% | General |

| Guanidine HCl | 4-Methoxybenzaldehyde | NaOEt | Ethanol | Reflux, 6 h | 70-80% | General |

Synthesis of 3-Acetyl-5-methylisoxazole